2-(2-Propynylamino)ethanethiol
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Overview
Description
2-(2-Propynylamino)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl (-SH) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propynylamino)ethanethiol can be achieved through several methods. One common approach involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the desired thiol . Another method involves the reaction of hydrosulfide anion with an alkyl halide .
Industrial Production Methods
Industrial production methods for thiols often involve the reaction of alcohols with hydrogen sulfide gas over an acidic solid catalyst, such as alumina . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propynylamino)ethanethiol undergoes various chemical reactions, including:
Reduction: Thiols can be reduced back to their corresponding sulfhydryl form.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Alkyl halides are commonly used in substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’) are the major products formed during oxidation.
Reduction: The original thiol (R-SH) is regenerated.
Substitution: The major products are alkylated thiols (R-S-R’).
Scientific Research Applications
2-(2-Propynylamino)ethanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Propynylamino)ethanethiol involves its interaction with various molecular targets and pathways. Thiols can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function . They can also act as nucleophiles in chemical reactions, participating in substitution and addition reactions .
Comparison with Similar Compounds
2-(2-Propynylamino)ethanethiol can be compared with other thiols, such as ethanethiol and butanethiol . While all thiols share the common sulfhydryl group, their chemical properties and reactivity can vary based on the attached alkyl or aryl groups. For example:
Properties
CAS No. |
75606-30-3 |
---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2-(prop-2-ynylamino)ethanethiol |
InChI |
InChI=1S/C5H9NS/c1-2-3-6-4-5-7/h1,6-7H,3-5H2 |
InChI Key |
VGAUDMMWNYUCAU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCCS |
Origin of Product |
United States |
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